molecular formula C26H20F3N5O3S2 B2826226 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 959498-23-8

2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2826226
CAS RN: 959498-23-8
M. Wt: 571.59
InChI Key: MIEPKYRXKPWSQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazo[1,2-c]quinazolin ring and a thiophene ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-c]quinazolin ring and the thiophene ring are aromatic, meaning they have a special stability due to the delocalization of electrons .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic rings. For example, the thiophene ring is known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the various functional groups would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Antifolate and Antitumor Activities

A study by Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), targeting antitumor and/or antibacterial applications. This research underscores the compound's utility in designing nonclassical antifolate agents with potential antitumor efficacy, highlighting the broader category to which the specific compound of interest may belong. These synthesized compounds showed promising results against human TS, suggesting a possible application in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Antimicrobial Properties

Baviskar, Khadabadi, and Deore (2013) discussed the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. Although the direct compound was not mentioned, the research falls into the category of compounds synthesizing and testing derivatives for antimicrobial activities. This investigation provides a framework for understanding how structurally similar compounds could be leveraged in antimicrobial strategies (Baviskar, Khadabadi, & Deore, 2013).

Pesticidal Activities

Misra and Gupta (1982) synthesized new substituted 3H-quinazolin-4-one derivatives, exploring their antibacterial, insecticidal, and anti-acetylcholinesterase activities. These compounds, including structural variations similar to the compound , demonstrated significant activities, suggesting potential applications in developing new pesticides or bioactive agents (Misra & Gupta, 1982).

H1-antihistaminic Agents

Alagarsamy and Parthiban (2013) designed and synthesized novel quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents, demonstrating the compound's relevance in medicinal chemistry for developing new therapeutic agents. Their research indicates the potential of structurally related compounds to serve as leads for new H1-antihistaminic drugs, with one compound emerging as particularly active and showing minimal sedation effects (Alagarsamy & Parthiban, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures show versatile biological activities by binding with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to refer to the appropriate Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Compounds with similar structures have been used in the synthesis of anticancer agents and anti-atherosclerotic agents .

properties

IUPAC Name

2-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N5O3S2/c27-26(28,29)15-5-3-6-16(11-15)31-22(36)14-39-25-33-19-9-2-1-8-18(19)23-32-20(24(37)34(23)25)12-21(35)30-13-17-7-4-10-38-17/h1-11,20H,12-14H2,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEPKYRXKPWSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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